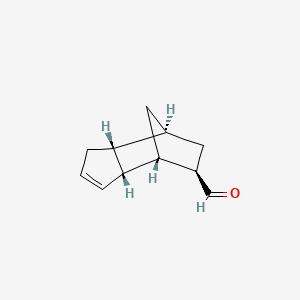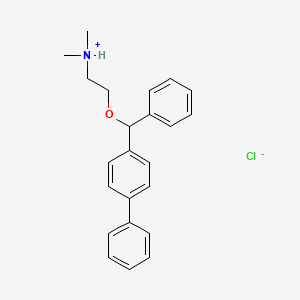
Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate is a synthetic organic compound belonging to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a heptyl chain, a hydroxyethyl group, and a propionate moiety attached to an imidazole ring. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate typically involves a multi-step process. The initial step often includes the preparation of the imidazole ring, followed by the introduction of the heptyl chain and the hydroxyethyl group. The final step involves the addition of the propionate moiety. Common reagents used in these reactions include alkyl halides, alcohols, and carboxylic acids. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the synthesis process. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxyethyl group plays a crucial role in its binding affinity and specificity, while the heptyl chain and propionate moiety contribute to its overall stability and solubility.
Comparaison Avec Des Composés Similaires
Sodium 2-heptyl-2,3-dihydro-3-(2-hydroxyethyl)-1H-imidazole-1-propionate can be compared with other imidazole derivatives, such as:
- Sodium 2-heptyl-2,3-dihydro-3-(2-carboxyethyl)-1H-imidazole-1-propionate
- Sodium 2-heptyl-2,3-dihydro-3-(2-methoxyethyl)-1H-imidazole-1-propionate
- Sodium 2-heptyl-2,3-dihydro-3-(2-ethoxyethyl)-1H-imidazole-1-propionate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its hydroxyethyl group, which enhances its reactivity and binding capabilities.
Propriétés
Numéro CAS |
68630-95-5 |
|---|---|
Formule moléculaire |
C15H27N2NaO3 |
Poids moléculaire |
306.38 g/mol |
Nom IUPAC |
sodium;3-[2-heptyl-3-(2-hydroxyethyl)-2H-imidazol-1-yl]propanoate |
InChI |
InChI=1S/C15H28N2O3.Na/c1-2-3-4-5-6-7-14-16(9-8-15(19)20)10-11-17(14)12-13-18;/h10-11,14,18H,2-9,12-13H2,1H3,(H,19,20);/q;+1/p-1 |
Clé InChI |
YIJNRGGQSJNTGE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC1N(C=CN1CCO)CCC(=O)[O-].[Na+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


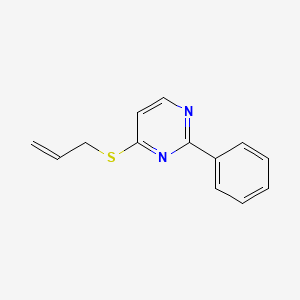
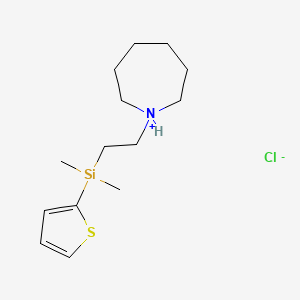

![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)

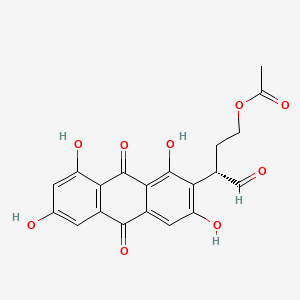

![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
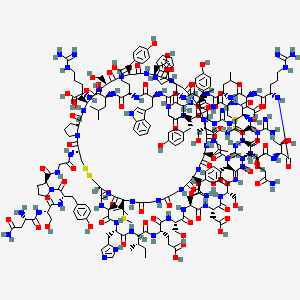
![1-(3-methoxyphenyl)-6,7-dimethyl-6-azoniabicyclo[3.2.1]octane;bromide](/img/structure/B13763821.png)
